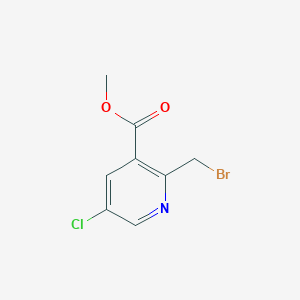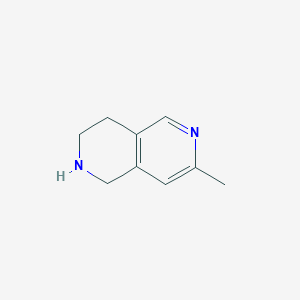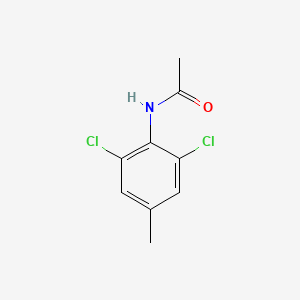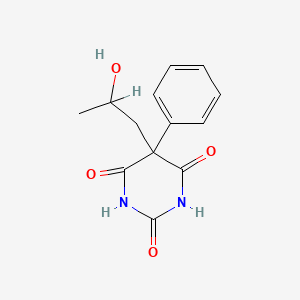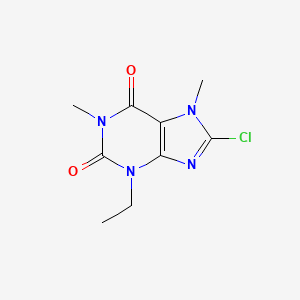
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione typically involves the reaction of 8-chlorotheophylline with iodoethane in the presence of potassium carbonate. The reaction is carried out in dimethylformamide (DMF) at room temperature for 24 hours. The mixture is then diluted with water, cooled, and the resulting solid is collected by filtration, washed, and dried .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reactant concentrations is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other purine derivatives.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in purine metabolism or bind to adenosine receptors, influencing cellular signaling .
Comparison with Similar Compounds
8-Chloro-3-ethyl-1,7-dimethylpurine-2,6-dione is similar to other xanthine derivatives, such as:
Theophylline: Known for its bronchodilator effects and used in the treatment of respiratory diseases.
Caffeine: A stimulant commonly found in coffee and tea, known for its central nervous system effects.
Theobromine: Found in cocoa and chocolate, known for its mild stimulant and diuretic effects.
Uniqueness
What sets this compound apart is its specific substitution pattern, which imparts unique chemical and biological properties
Properties
CAS No. |
7468-66-8 |
|---|---|
Molecular Formula |
C9H11ClN4O2 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
8-chloro-3-ethyl-1,7-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C9H11ClN4O2/c1-4-14-6-5(12(2)8(10)11-6)7(15)13(3)9(14)16/h4H2,1-3H3 |
InChI Key |
NBZUCXMGFZGEHE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)C)N(C(=N2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


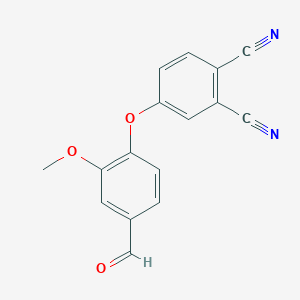

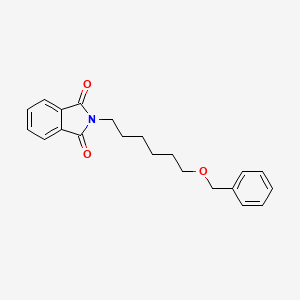

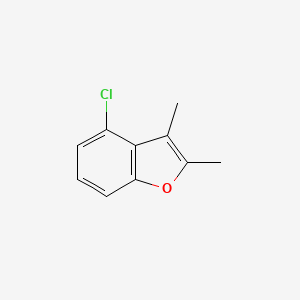
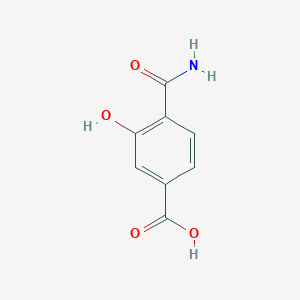
![Tert-butyl 1-(2-hydroxyethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13989930.png)
![2-[hydroxy(diphenyl)methyl]-N-phenylbenzamide](/img/structure/B13989931.png)
![2-[Bis(4-methoxyphenyl)methylidene]butanedioic acid](/img/structure/B13989934.png)
